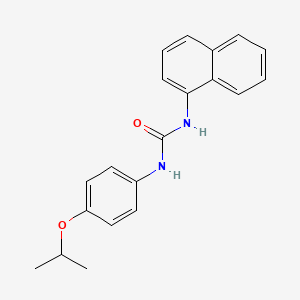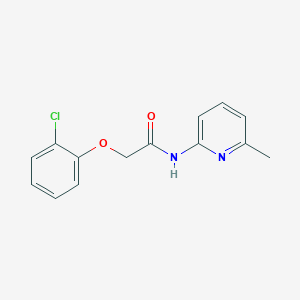
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole derivative that has been studied extensively for its biological properties, including its mechanism of action and physiological effects.
Mechanism of Action
DMPT exerts its biological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis. DMPT also activates the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
The activation of PPARα and AMPK by DMPT results in a variety of biochemical and physiological effects. DMPT has been shown to reduce inflammation, improve glucose and lipid metabolism, and inhibit cancer cell growth. In livestock, DMPT has been shown to improve feed efficiency and reduce ammonia emissions.
Advantages and Limitations for Lab Experiments
DMPT has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, DMPT can be expensive and difficult to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for research on DMPT. One area of interest is the development of new synthetic methods for DMPT that are more efficient and cost-effective. Another area of interest is the investigation of DMPT's potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to fully understand DMPT's mechanism of action and its effects on various biological systems.
Synthesis Methods
DMPT can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with sodium azide, followed by the reaction of the resulting intermediate with 3-aminobenzamide. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with sodium azide, followed by the reaction of the resulting intermediate with 3-nitrobenzamide, which is then reduced to DMPT.
Scientific Research Applications
DMPT has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DMPT has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In agriculture, DMPT has been used as a feed additive for livestock, improving their growth and feed efficiency. In environmental science, DMPT has been used as a soil conditioner, improving soil fertility and reducing the need for chemical fertilizers.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-6-7-12(2)15(8-11)18-16(22)13-4-3-5-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPJPKQGUEHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)


![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)

![N-2-biphenylyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5798142.png)




![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5798179.png)